Guanidine, N-methyl-N-phenyl-
Description
Guanidine, N-methyl-N-phenyl- is a substituted guanidine derivative characterized by a methyl group and a phenyl group attached to the central guanidine core. This compound is of significant interest in medicinal chemistry and organic synthesis due to its structural versatility and bioactivity. For instance, guanidine derivatives like N-methyl-N-phenylguanidine have been explored as mimics of arginine side chains in enzyme inhibitors, particularly targeting lysine methyltransferases such as G9a, which are implicated in cancer progression . Additionally, such compounds serve as precursors in the synthesis of bioactive heterocycles like 2-aminoimidazoles, which are prevalent in natural products and pharmaceuticals . The compound’s stability and reactivity in environmentally friendly solvents, such as deep eutectic solvents (DESs), further highlight its utility in green chemistry applications .
Properties
CAS No. |
20600-59-3 |
|---|---|
Molecular Formula |
C8H11N3 |
Molecular Weight |
149.19 g/mol |
IUPAC Name |
1-methyl-1-phenylguanidine |
InChI |
InChI=1S/C8H11N3/c1-11(8(9)10)7-5-3-2-4-6-7/h2-6H,1H3,(H3,9,10) |
InChI Key |
DSJVSLJDQPTJSK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of guanidine, N-methyl-N-phenyl-, can be achieved through several methods. One common approach involves the reaction of an amine with an activated guanidine precursor. For instance, the reaction of N-methyl-N-phenylthiourea with an amine in the presence of a guanylating agent such as S-methylisothiourea can yield the desired guanidine derivative . Another method involves the use of cyanamides that react with derivatized amines under mild conditions .
Industrial Production Methods
Industrial production of guanidines often involves the use of thiourea derivatives as guanidylating agents. These methods typically employ coupling reagents or metal-catalyzed guanidylation to achieve high yields. For example, the use of copper-catalyzed cross-coupling chemistry has been shown to be effective in the large-scale production of guanidines .
Chemical Reactions Analysis
Types of Reactions
Guanidine, N-methyl-N-phenyl-, undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo-guanidines.
Reduction: Reduction reactions can convert guanidines to their corresponding amines.
Substitution: Guanidines can undergo nucleophilic substitution reactions, where the guanidine group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of guanidine, N-methyl-N-phenyl-, include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines, alcohols, or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of guanidine, N-methyl-N-phenyl-, can yield oxo-guanidines, while reduction can produce corresponding amines .
Scientific Research Applications
Based on the search results, here's what can be gathered regarding the applications of guanidine, N-methyl-N-phenyl-:
Guanidine, N-methyl-N-phenyl- is a guanidine compound with the molecular formula C8H11N3 . Guanidine derivatives, in general, have shown interesting biological activities .
Phenyl-Guanidine Derivatives and Rac1 Inhibition
- Phenyl-guanidine derivatives can inhibit Rac1, a Rho family GTPase, by blocking its interaction with guanosine exchange factors (GEFs) .
- Rac1 and other Rho GTPases control signaling pathways that regulate actin cytoskeleton reorganization, gene expression, cell cycle progression, and cell survival . They are involved in cell cycle and cell division regulation, secretion, endocytosis, phagocytosis, membrane traffic, and apoptosis .
- Inhibiting Rho GTPases activity, like Rac1, presents a potential avenue for cancer therapy .
- Therefore, phenyl-guanidine derivatives may be useful in treating conditions mediated by Rho GTPase cell proteins, particularly Rac1 cell proteins . This includes potential applications in treating aggressive and/or resistant tumors .
Guanidine Compounds and Sigma Brain Receptors
- Guanidine compounds can selectively bind to sigma brain receptors .
- These compounds have potential applications in diagnosing and treating mental illnesses .
- Specifically, N,N'-disubstituted-guanidines may alter sigma brain receptor-modulated activity in individuals displaying psychotic behavior or suffering from chronic depression .
- These guanidines can be used in methods to determine the sigma brain receptor binding activity of organic compounds . They can also screen for antagonists to hallucinogenic benzomorphans with sigma receptor binding activity .
- Furthermore, they can help determine the relationship between abnormal psychotic-like behavior and sigma receptor dysfunction .
- N,N'-disubstituted-guanidines that are antagonists to the sigma receptor binding activity of hallucinogenic benzomorphans may be used to treat chronic depression or psychotic mental illnesses like schizophrenia .
Other potential applications:
- Guanidine and its derivatives have been historically used as rubber accelerators .
- Certain disubstituted guanidines have been explored as parasiticides, insecticides, and moth larvae repellants .
- Nitrogen compounds, including some guanidine derivatives, have shown antioxidant potential and may be of pharmacological interest in diseases involving oxidative stress .
Mechanism of Action
The mechanism of action of guanidine, N-methyl-N-phenyl-, involves its ability to form strong hydrogen bonds and interact with various molecular targets. In biological systems, guanidines can enhance the release of acetylcholine by inhibiting voltage-gated potassium channels, leading to increased neurotransmitter release . This property makes guanidines useful in the study of neuromuscular junctions and other physiological processes.
Comparison with Similar Compounds
Comparison with Similar Guanidine Compounds
Structural and Physicochemical Properties
Guanidine derivatives vary widely based on substituents, which influence their physicochemical properties and biological interactions. Key structural analogs include:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Guanidine, N-methyl-N-phenyl- | C₈H₁₁N₃ | 149.2 (estimated) | Methyl, phenyl |
| Methylguanidine | CH₅N₃ | 73.1 | Methyl |
| N-Phenylguanidine | C₇H₉N₃ | 135.2 | Phenyl |
| DiMeGdn (dimethylguanidine) | C₃H₉N₃ | 87.1 | Two methyl groups |
| Guanidine nitrate | CH₆N₄O₃ | 122.1 | Nitrate salt |
- Stability: Methylguanidine exhibits low interference (<1.1%) in analytical quantification methods, suggesting stability under derivatization conditions, unlike arginine or other monosubstituted analogs .
Toxicity and Environmental Impact
- Acute Toxicity : Guanidine nitrate has an oral LD₅₀ of ~1,100 mg/kg in mice, while guanidine chloride is more toxic (LD₅₀ = 475 mg/kg in rats) . Methylguanidine, a uremic toxin, is linked to oxidative stress in renal failure patients but shows lower acute toxicity in environmental samples .
- Ecotoxicology : Guanidine nitrate exhibits moderate toxicity to aquatic organisms (e.g., EC₅₀ = 70.2 mg/L in Daphnia magna), whereas N-methyl-N-phenylguanidine’s environmental impact remains understudied .
Metabolic and Industrial Relevance
- Biosynthesis: Methylguanidine is generated via hydroxyl radical-mediated degradation of arginine or creatine, a pathway elevated in uremic patients .
- Industrial Use : Guanidine hydrochloride serves as a protein denaturant in biotech, while N-methyl-N-phenylguanidine is niche, primarily used in research settings .
Research Findings and Key Differentiators
- Selectivity in Drug Design: The phenyl group in N-methyl-N-phenylguanidine enhances target specificity compared to simpler analogs like methylguanidine, which may non-specifically accumulate in biological systems .
- Green Chemistry : DES-mediated synthesis of N-methyl-N-phenylguanidine derivatives aligns with sustainable practices, unlike guanidine nitrate production, which involves hazardous oxidizers .
- Toxicity Profile : While methylguanidine is a biomarker for oxidative stress, N-methyl-N-phenylguanidine’s toxicity profile is less characterized, warranting further study .
Data Table: Comparative Analysis of Guanidine Derivatives
| Parameter | Guanidine, N-methyl-N-phenyl- | Methylguanidine | N-Phenylguanidine | Guanidine Nitrate |
|---|---|---|---|---|
| Molecular Weight | 149.2 | 73.1 | 135.2 | 122.1 |
| Key Application | Enzyme inhibition, heterocycle synthesis | Uremic toxin biomarker | Base for explosives | Explosives, propellants |
| Toxicity (LD₅₀, oral) | Not reported | Low (uremic toxin) | Not reported | 1,100 mg/kg (mice) |
| Synthetic Method | DES-mediated cyclodehydration | Radical synthesis | Salt formation | Neutralization |
| Environmental Impact | Unknown | Low interference | High (oxidizer) | Moderate aquatic toxicity |
Biological Activity
Guanidine, N-methyl-N-phenyl- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Overview of Guanidine Compounds
Guanidine derivatives are known for their ability to interact with various biological targets, leading to a range of pharmacological effects. The structural characteristics of guanidine compounds, particularly the presence of the guanidinium group, facilitate strong non-covalent interactions with biological molecules, enhancing their bioactivity.
Biological Activities
-
Antimicrobial Activity
- Guanidine derivatives exhibit potent antibacterial properties, particularly against Gram-positive bacteria. Studies have shown that certain derivatives possess minimum inhibitory concentration (MIC) values as low as 0.12 µg/mL against resistant strains like E. cloacae and A. baumannii .
- The guanidine moiety has been linked to mechanisms that disrupt bacterial cell membranes and inhibit essential bacterial processes such as cell division by targeting proteins like FtsZ .
-
Cytotoxic Effects
- Research indicates that N-methyl-N-phenyl-guanidine derivatives demonstrate significant cytotoxicity against various cancer cell lines, including leukemia and melanoma cells. For instance, one study reported an IC50 value of 1.6 µM against U-937 leukemia cells, comparable to established chemotherapeutic agents .
- The mechanism involves apoptosis induction through caspase activation and cytochrome c release, highlighting their potential as anticancer agents .
- Central Nervous System (CNS) Activity
- Anti-inflammatory Properties
The biological activity of N-methyl-N-phenyl-guanidine can be attributed to several mechanisms:
- Ion Channel Modulation : Guanidinium ions can interact with ion channels like TRPV1, influencing pain perception and inflammatory responses .
- Enzyme Inhibition : These compounds can inhibit key enzymes involved in metabolic pathways, contributing to their therapeutic effects in various diseases .
Antibacterial Efficacy
A series of studies evaluated the antibacterial efficacy of N-methyl-N-phenyl-guanidine derivatives against both Gram-positive and Gram-negative bacteria. Notably, the compound exhibited strong activity against multi-drug resistant strains, suggesting its potential utility in treating resistant infections.
Anticancer Activity
In vitro studies on several human cancer cell lines revealed that specific guanidine derivatives could induce apoptosis effectively. The activation of caspases was confirmed through assays measuring cell viability and apoptotic markers.
Data Table: Summary of Biological Activities
Q & A
Q. What are the critical safety protocols for handling Guanidine, N-methyl-N-phenyl- in laboratory settings?
Answer: Researchers must prioritize respiratory protection (e.g., NIOSH-approved respirators) and avoid skin/eye contact due to potential carcinogenicity . Environmental controls, such as localized exhaust ventilation, are essential to mitigate dust/aerosol formation. Storage should adhere to fire safety guidelines outlined in Section 2 of safety data sheets, with compatibility testing for containers . Always consult institutional safety committees for site-specific risk assessments.
Q. What spectroscopic methods are recommended for characterizing Guanidine, N-methyl-N-phenyl-?
Answer: Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are primary tools for structural confirmation. For crystalline samples, single-crystal X-ray diffraction using software like OLEX2 ensures precise molecular geometry determination . Report -NMR shifts (e.g., aromatic protons at δ 7.2–7.5 ppm) and FTIR peaks (C=N stretch near 1650 cm) with calibration against reference standards .
Q. How can researchers optimize synthesis yields for Guanidine derivatives?
Answer: Reaction conditions (temperature, solvent polarity, and catalyst loading) must be systematically varied. For example, tert-butoxycarbonyl (Boc) protection strategies improve intermediate stability during guanidine functionalization . Monitor progress via Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC), adjusting stoichiometry iteratively to address side reactions (e.g., over-alkylation).
Q. What databases should be used to validate chemical properties of Guanidine, N-methyl-N-phenyl-?
Answer: Prioritize authoritative sources like PubChem, NIST Chemistry WebBook, and EPA CompTox Chemicals Dashboard for physicochemical data (e.g., logP, solubility). Cross-reference spectral libraries (e.g., SDBS, HMDB) to confirm purity and identity . Avoid non-validated commercial platforms lacking peer-reviewed citations.
Q. How should researchers document experimental procedures for reproducibility?
Answer: Follow guidelines from medicinal chemistry journals: detail reagent sources (e.g., Sigma-Aldrich Lot#), instrument parameters (e.g., NMR field strength), and step-by-step protocols. Include raw data (e.g., chromatograms) in appendices and specify modifications to existing methods . Use IUPAC nomenclature consistently and report yield percentages with error margins .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in Guanidine, N-methyl-N-phenyl- reactivity data?
Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties (HOMO-LUMO gaps) and reaction pathways. Compare experimental vs. simulated -NMR spectra to identify discrepancies caused by solvent effects or tautomerism . Use software like Gaussian or ORCA for energy minimization, validating results against crystallographic data .
Q. What strategies address conflicting bioactivity results in cell-based assays?
Q. How can researchers design experiments to probe the carcinogenic mechanisms of Guanidine, N-methyl-N-phenyl-?
Answer: Employ Ames tests for mutagenicity and in vitro micronucleus assays for genotoxicity. Correlate findings with toxicogenomics data (e.g., RNA-seq of exposed cell lines) to identify pathways like oxidative stress or DNA alkylation . Dose-response studies must follow OECD guidelines, with histopathology validation in animal models .
Q. What advanced techniques validate non-covalent interactions of Guanidine, N-methyl-N-phenyl- with biological targets?
Answer: Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify binding affinities (). For structural insights, use cryo-EM or X-ray crystallography of protein-ligand complexes. Molecular dynamics simulations (e.g., GROMACS) further elucidate interaction stability over time .
Q. How can researchers reconcile discrepancies in solubility data across studies?
Answer: Conduct phase-solubility diagrams using shake-flask or HPLC methods under controlled pH/temperature. Compare results with Hansen Solubility Parameters (HSPs) and computational predictions (e.g., COSMO-RS). Report solvent purity and equilibration time to minimize variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
